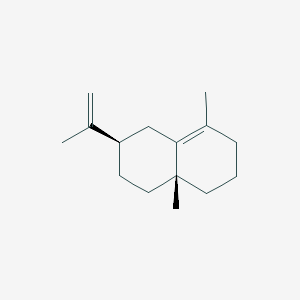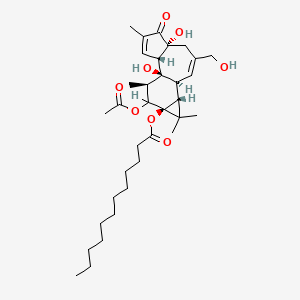
5,11-Selinadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,11-Selinadiene is a natural product found in Guarea guidonia, Callitris intratropica, and other organisms with data available.
Applications De Recherche Scientifique
Biosynthetic Studies
5,11-Selinadiene has been identified in the study of biosynthetic pathways. Rabe, Citron, and Dickschat (2013) analyzed the volatile terpenes of actinomycetes and identified selinadienes as a large group of biosynthetically related sesquiterpenes produced by several streptomycetes (Rabe, Citron, & Dickschat, 2013). This study contributes to understanding the biosynthetic pathways of known terpenes in actinomycetes.
Natural Sources and Chemical Analysis
El-Olemy et al. (2005) conducted a GC/MS analysis of the essential oil of Helichrysum forsskahlii, identifying selina-5,11-diene as a major component. This was the first instance of selina-5,11-diene being isolated from natural sources (El-Olemy et al., 2005). This identification is crucial for understanding the chemical composition of essential oils.
Sesquiterpene Isolation and Identification
Hartley and Fawcett (1969) isolated and identified selina-4(14),7(11)-diene, a sesquiterpene from hops (Humulus lupulus), linking it to powdery mildew resistance in hop varieties (Hartley & Fawcett, 1969). This research provides insights into the genetic link between certain terpenes and disease resistance in plants.
Antimicrobial Activity
El-Olemy et al. (2005) also investigated the antimicrobial activity of selina-5,11-diene, finding it to exhibit only weak activity against Mycobacterium smegmatis and no significant activity against other tested bacteria and Candida (El-Olemy et al., 2005). This research helps in understanding the potential medicinal properties of this compound.
Role in Synthesis Processes
Lee and Chou (1988) demonstrated the synthesis of selina-3,7(11)-diene, employing the intramolecular Diels–Alder reaction, contributing to synthetic methodologies for sesquiterpenes (Lee & Chou, 1988).
Biosynthetic Pathway Modeling
Das, Dixit, and Major (2016) used density functional theory to model the biosynthetic pathway for selina-4(15),7(11)-diene, suggesting an enzyme-assisted proton transfer is essential in its formation (Das, Dixit, & Major, 2016). This study enhances our understanding of the enzymatic processes involved in terpene synthesis.
Propriétés
Numéro CAS |
17627-30-4 |
|---|---|
Nom du produit |
5,11-Selinadiene |
Formule moléculaire |
C12H20N2 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[1-(4-Methoxyphenyl)prop-1-en-2-yl]pyridine](/img/structure/B1174303.png)

![4-[2-(2,4-diamino-6-oxopyrimidin-5-ylidene)hydrazinyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B1174315.png)